molecular formula C24H20N6O3 B7776770 Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide

Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide

Cat. No.: B7776770
M. Wt: 440.5 g/mol
InChI Key: VPFRCQCGNFASQJ-UHFFFAOYSA-N
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Description

Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, cyclopropyl, hydroxy, pyridinium, and nitrophenyl groups

Properties

IUPAC Name

[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-3-(2-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-15-4-2-3-11-29(15)23-21(16-5-9-19(10-6-16)30(32)33)20(14-27)22(17(12-25)13-26)28-24(23,31)18-7-8-18/h2-6,9-11,18,21,23,28,31H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFRCQCGNFASQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide likely involves multiple steps, each targeting the formation of specific functional groups and the overall molecular framework. Typical synthetic routes may include:

  • Formation of the pyridinium ring through cyclization reactions.
  • Introduction of the cyano groups via nucleophilic substitution reactions.
  • Addition of the cyclopropyl group through cyclopropanation reactions.
  • Incorporation of the nitrophenyl group through electrophilic aromatic substitution.
  • Hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or cyano groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may produce amines.
  • Substitution may result in halogenated or hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide would depend on its specific interactions with molecular targets. This may involve:

  • Binding to enzymes or receptors, altering their activity.
  • Interfering with cellular pathways, leading to changes in cell function.
  • Modulating gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide: can be compared with other compounds that have similar functional groups or structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity

Biological Activity

Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of cyano groups, a cyclopropyl moiety, and a pyridinium ring suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of similar structures exhibit promising anticancer activities. For instance, compounds with tetrahydropyridine frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.

Table 1: Summary of Anticancer Activities in Related Compounds

CompoundMechanism of ActionCancer TypeReference
Compound AInduces apoptosisBreast cancer
Compound BInhibits cell cycleLung cancer
Compound CTargets EGFR mutationsColorectal cancer

Antimicrobial Activity

Preliminary studies suggest that dicyano derivatives may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activities of Related Compounds

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Receptor Interaction : The pyridinium moiety may allow for interaction with neurotransmitter receptors or other protein targets.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

A recent study explored the effects of related dicyano compounds on various cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, the mechanism involved the activation of apoptotic pathways and inhibition of proliferation markers such as Ki67.

Case Study Summary

Table 3: Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism ObservedReference
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10ROS generation

Q & A

Q. What are the recommended methods for synthesizing Dicyano[...]methanide?

  • Methodological Answer : The synthesis of this polycyclic compound likely involves multi-step reactions, including cyclocondensation, nitration, and cyano-group introduction. A plausible approach is:

Core formation : Use a one-pot two-step reaction to assemble the tetrahydropyridine core, similar to the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives via cyclization of amino-pyridine precursors .

Functionalization : Introduce the nitrophenyl group via electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Cyclopropane addition : Employ cyclopropanation reagents (e.g., Simmons–Smith) under inert atmosphere.

Cyanidation : Use KCN or CuCN in polar aprotic solvents (DMF/DMSO) at elevated temperatures.
Key Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (≥98%) .

Q. How should researchers characterize the structure of Dicyano[...]methanide?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
  • 1H/13C NMR : Assign proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridinium protons at δ 8.5–9.5 ppm) and carbon types (e.g., nitrile carbons at ~115–120 ppm) .
  • HRMS (ESI) : Confirm molecular formula (e.g., calculated [M+H]+: C₂₄H₂₀N₆O₃⁺, observed within 2 ppm error) .
  • IR Spectroscopy : Identify functional groups (e.g., nitrile stretches at ~2200–2250 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for dihydropyrimidine derivatives .

Q. What solvents and conditions are optimal for purifying this compound?

  • Methodological Answer : Due to its polar and charged pyridinium moiety:
  • Recrystallization : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to enhance crystal formation.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Variables : Test temperature (40–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Modeling : Use software (e.g., JMP) to identify optimal parameter combinations.
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility, as shown in diphenyldiazomethane synthesis .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Follow a systematic validation protocol:

Repeat Analysis : Ensure consistent sample preparation (e.g., deuterated solvent purity).

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon interactions .

Comparative Studies : Cross-reference with analogous compounds (e.g., dihydropyridine derivatives in ).

Theoretical Calculations : Use DFT to predict chemical shifts and compare with experimental data.

Q. What strategies determine regioselectivity during functional group substitutions?

  • Methodological Answer : Combine computational and experimental approaches:
  • DFT Modeling : Calculate electrophilic Fukui indices to predict reactive sites on the tetrahydropyridine ring.
  • Directed Metallation : Use directing groups (e.g., pyridinium) to control substitution positions.
  • Experimental Screening : Test substituent effects (e.g., electron-withdrawing groups at para positions enhance nitration regioselectivity) .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and phase transitions.
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light and assess photodegradation products .

Q. What mechanistic insights exist for the formation of the pyridinium moiety in this compound?

  • Methodological Answer : Proposed pathways include:
  • Quaternization : Methylation of pyridine nitrogen using methyl iodide in refluxing acetonitrile.
  • Intermediate Trapping : Use in-situ NMR to detect transient species (e.g., enamine intermediates).
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps .

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